N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N'-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea, 98%, (99% ee)
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Overview
Description
N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N’-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea is a chiral thiourea catalyst . It has emerged as an efficient class of organocatalysts due to their unique dual hydrogen-bonding capacity . The molecular weight is 397.6 and the molecular formula is C23H31N3OS .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C23H31N3OS. It contains a thiourea group (NH2C=S), which is known for its dual hydrogen-bonding capacity . The compound also contains a dimethylamino group and a hydroxy-diphenylethyl group . Unfortunately, the specific 3D structure or a detailed structural analysis was not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density were not found in the search results. The molecular weight of the compound is 397.6 .Scientific Research Applications
Preparation and Characterization
Research has explored the preparation of modified guanidines and related compounds as potential chiral superbases, including the synthesis of cyclohexane-fused 2-iminoimidazolidines and related guanidines through cyclization of protected thiourea intermediates. This process demonstrates the compound's utility in generating new chiral catalysts and superbases (Isobe et al., 2000).
Catalytic Activity
Palladium(II) complexes of chiral 1,2-diiminophosphoranes, including derivatives of the targeted compound, have been synthesized and characterized. These complexes exhibit significant catalytic activity for the allylic alkylation, highlighting the compound's relevance in catalysis and organic synthesis (Sauthier et al., 2000).
Synthetic Applications
Studies have been conducted on the synthesis of new 1,2,4-Triazole derivatives with expected biological activities, where similar thiourea derivatives are used as intermediates in multistep synthesis protocols. These derivatives have shown antibacterial activity against several pathogens, underscoring the compound's potential in the development of new antimicrobial agents (Abdulghani et al., 2022).
Enantiodiscrimination
Thiourea derivatives of aminoethyl phenol have been compared as chiral solvating agents for the enantiodiscrimination of amino acid derivatives by NMR spectroscopy. This research indicates the potential of such compounds in analytical chemistry, especially in the resolution of chiral molecules (Recchimurzo et al., 2020).
Photophysical Studies
The compound and its derivatives have been involved in photochemical electron-transfer reactions, showcasing their potential in photophysical studies and the development of photoresponsive materials (Mattes & Farid, 1986).
Mechanism of Action
properties
IUPAC Name |
1-[(1S,2S)-2-(dimethylamino)cyclohexyl]-3-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3OS/c1-26(2)20-16-10-9-15-19(20)24-23(28)25-21(17-11-5-3-6-12-17)22(27)18-13-7-4-8-14-18/h3-8,11-14,19-22,27H,9-10,15-16H2,1-2H3,(H2,24,25,28)/t19-,20-,21-,22+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOUFBCQNRENED-MYGLTJDJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCCC[C@@H]1NC(=S)N[C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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